B1575499 NY-ESO-1 peptide

NY-ESO-1 peptide

Cat. No.: B1575499
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Classification

The cancer/testis antigen gene 1B was first described in 1997, marking a significant milestone in the identification of tumor-associated antigens with therapeutic potential. The discovery of New York esophageal squamous cell carcinoma 1 emerged through innovative immunological screening techniques, specifically through the application of serological analysis of recombinant complementary deoxyribonucleic acid expression libraries technology. This breakthrough occurred when researchers constructed a tumor complementary deoxyribonucleic acid expression library from an esophageal cancer patient and immunoscreened it with the same patient's serum, leading to the identification of this highly immunogenic tumor antigen.

New York esophageal squamous cell carcinoma 1 belongs to the cancer-testis antigen family, a large group of genes and proteins associated with diverse malignancies. The cancer-testis antigen family is characterized by restricted expression patterns in normal somatic tissues and aberrant re-expression in various cancer types. Within this family, New York esophageal squamous cell carcinoma 1 stands out as the most immunogenic member, demonstrating superior capacity to elicit spontaneous immune responses compared to other family members such as melanoma antigen gene 1, melanoma antigen gene 3, and synovial sarcoma X breakpoint 2. The classification of this antigen as a cancer-testis antigen is based on three fundamental criteria: restricted expression in testicular germ cells and placental tissue in normal adults, re-expression in various cancer types, and the ability to induce immune responses in cancer patients.

The protein encoded by cancer/testis antigen gene 1B represents an archetypical example of a cancer-testis antigen, exhibiting the characteristic restricted expression pattern that defines this family. Research has demonstrated that New York esophageal squamous cell carcinoma 1 elicited spontaneous antibody responses in approximately 50% of patients with antigen-expressing tumors, significantly higher than the frequency observed with other cancer-testis antigens. This exceptional immunogenicity has made it one of the fastest transitioning antigens from molecular and immunological description to clinical vaccine candidate, with testing in various formulations across more than 30 clinical trials worldwide within nine years of its discovery.

Genomic Organization

The cancer/testis antigen gene 1B is strategically located on the long arm of chromosome X, specifically in the Xq28 region, spanning approximately 8 kilobases in length. The gene contains three exons and exhibits a unique genomic architecture that contributes to its functional characteristics. Notably, cancer/testis antigen gene 1B is found in a duplicated region of the X chromosome, resulting in the presence of a neighboring gene with identical sequence designated as cancer/testis antigen gene 1A. This genomic duplication represents an important structural feature that may influence the expression and regulation of the New York esophageal squamous cell carcinoma 1 protein.

The gene demonstrates complex alternative splicing patterns, producing two distinct transcript variants that encode proteins of different lengths. The primary transcript encodes a 180-amino acid polypeptide, while an alternative transcript produces a 168-amino acid variant. Additionally, screening of complementary deoxyribonucleic acid expression libraries has revealed that New York esophageal squamous cell carcinoma 1 can be generated from an alternative open reading frame, resulting in a 58-amino acid protein that is recognized by tumor-reactive T cells. This alternative protein variant expands the potential antigenic repertoire and may contribute to the diverse immune responses observed against this target.

The genomic organization includes regulatory sequences that control the tissue-specific and developmental expression patterns characteristic of cancer-testis antigens. The aberrant re-expression of New York esophageal squamous cell carcinoma 1 in tumor cells is induced by various molecular mechanisms, including deoxyribonucleic acid demethylation, histone post-translational modifications, and microribonucleic acid-mediated regulation. The effect of deoxyribonucleic acid demethylation is particularly evident through the capability of demethylating agents, such as 5-aza-2-deoxycytidine, to induce cancer-testis antigen re-expression in tumor cells while having no effect on normal epithelial cells.

Genomic Feature Specification Reference
Chromosomal Location Xq28 region of X chromosome
Gene Length Approximately 8 kilobases
Exon Number 3 exons
Primary Transcript Length 759 base pairs
Alternative Transcript Length 998 base pairs
Neighboring Gene Cancer/testis antigen gene 1A (identical sequence)

Expression Profile

The expression profile of New York esophageal squamous cell carcinoma 1 represents one of its most distinctive and therapeutically relevant characteristics. In normal adult tissues, the protein demonstrates highly restricted expression, being primarily confined to testicular germ cells and placental tissue. During embryonic development, New York esophageal squamous cell carcinoma 1 expression can be detected as early as 13 weeks of gestation, reaching peak levels between 22 and 24 weeks before declining substantially. This developmental expression pattern indicates a potential role in germ cell development and differentiation processes.

In the adult testis, New York esophageal squamous cell carcinoma 1 is strongly expressed in spermatogonia and primary spermatocytes but is notably absent from post-meiotic cells and testicular somatic cells such as Sertoli cells and Leydig cells. The expression pattern in female reproductive tissues differs significantly, with the protein quickly decreasing in female oogonia during development. Low levels of ribonucleic acid, but not protein expression, have been detected in ovarian and endometrial tissue, although the biological relevance remains unclear.

The cancer-associated expression profile of New York esophageal squamous cell carcinoma 1 encompasses a wide range of tumor types, with varying frequencies of expression. The most commonly expressing tumors include myxoid and round cell liposarcoma with expression rates of 89-100%, neuroblastoma at 82%, synovial sarcoma at 80%, melanoma at 46%, and ovarian cancer at 43%. Other tumor types demonstrate protein expression in the range of 20-40%, including esophageal cancer, hepatocellular cancer, head and neck cancer, non-small cell lung cancer, prostate cancer, and breast cancer.

Tissue/Cancer Type Expression Frequency Reference
Myxoid and Round Cell Liposarcoma 89-100%
Neuroblastoma 82%
Synovial Sarcoma 80%
Melanoma 46%
Ovarian Cancer 43%
Esophageal Cancer 20-40%
Non-small Cell Lung Cancer 20-40%
Breast Cancer 20-40%

An important characteristic of New York esophageal squamous cell carcinoma 1 expression in cancer is its heterogeneous nature within tumor tissues. This heterogeneity could potentially limit treatment response to targeted therapies, with the most homogeneous expression reported in myxoid and round cell liposarcomas (94%) and synovial sarcomas (70%). The heterogeneous expression pattern has significant implications for therapeutic targeting and may explain the variable clinical responses observed in immunotherapy trials.

Significance in Cancer Biology

New York esophageal squamous cell carcinoma 1 holds profound significance in cancer biology due to its unique immunogenic properties and potential as a therapeutic target. The protein serves a dual role as both a tumor-associated antigen and its own adjuvant, suggesting a potential function as a damage-associated molecular pattern. This characteristic makes it exceptionally valuable for immunotherapy applications, as it can simultaneously provide the antigenic target and the necessary immune stimulation for effective anti-tumor responses.

The immunogenic significance of New York esophageal squamous cell carcinoma 1 is evidenced by its ability to elicit spontaneous humoral and cellular immune responses in cancer patients. Humoral immune responses against the antigen have been detected in various cancer types, including colorectal, lung, breast, prostate, gastric, and hepatocellular cancers. A comprehensive serological study examining 1,969 specimens from patients with various cancer types revealed serum autoantibodies across all cancers, with the highest frequency in esophageal cancer (32%), followed by lung cancer (13%), hepatocellular cancer (11%), and prostate and gastric cancers (10%). Notably, no spontaneous humoral response was detected in healthy individuals, emphasizing the cancer-specific nature of this immune recognition.

The cellular immune response significance extends beyond humoral immunity to include both cluster of differentiation 4-positive and cluster of differentiation 8-positive T cell responses. Multiple human leukocyte antigen-A2 restricted epitopes have been identified as recognition sites for cluster of differentiation 8-positive cytotoxic T lymphocytes, while several human leukocyte antigen class II epitopes have been characterized for cluster of differentiation 4-positive T lymphocyte recognition. This broad immune recognition profile enables comprehensive immune system engagement, making New York esophageal squamous cell carcinoma 1 an ideal candidate for various immunotherapeutic approaches.

In terms of prognostic significance, New York esophageal squamous cell carcinoma 1 expression has been found to correlate with several characteristics of advanced disease, including higher differentiation grade, lymph node metastasis, and clinical stage. The value as a prognostic biomarker remains somewhat controversial, with expression linked to poor clinical outcome in some cancers while showing no correlation or conflicting results in others. In non-small cell lung cancer, hepatocellular carcinoma, head and neck cancer, gastrointestinal cancer, multiple myeloma, and malignant melanomas, tumor expression has been associated with higher risk of recurrence, poor treatment response, and shorter survival.

Cancer Type Prognostic Association Clinical Correlation Reference
Non-small Cell Lung Cancer Poor prognosis Higher recurrence risk, shorter survival
Hepatocellular Carcinoma Poor prognosis Poor treatment response
Head and Neck Cancer Poor prognosis Advanced disease characteristics
Multiple Myeloma Poor prognosis Shorter survival
Melanoma Poor prognosis Higher recurrence risk
Non-Hodgkin Lymphoma Better prognosis Early stage disease

The therapeutic significance of New York esophageal squamous cell carcinoma 1 in cancer biology is further emphasized by its potential as a biomarker for disease monitoring. Changes in antigen-specific antibody levels over time have been shown to correlate with disease progression and regression, providing a non-invasive method for monitoring treatment response. In metastatic melanoma, the presence of circulating antigen-specific T lymphocytes has been associated with better prognosis, with overall survival improving from 6 to 21 months. These findings underscore the multifaceted role of New York esophageal squamous cell carcinoma 1 in cancer biology, encompassing immunogenic, prognostic, and therapeutic monitoring functions that continue to drive advances in cancer treatment strategies.

Properties

sequence

SLLMWITQV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Structural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C (1-9)

Origin of Product

United States

Comparison with Similar Compounds

LAGE-1

  • Shared Epitope: NY-ESO-1 peptide 157–165 (S9C) is shared with LAGE-1, a structurally related CT antigen. However, LAGE-1 exhibits lower overall immunogenicity compared to NY-ESO-1 .
  • Cross-Reactivity : T cells targeting NY-ESO-1 157–165 can recognize LAGE-1, but clinical responses are weaker due to differential antigen processing and expression levels .

MAGE-A3

  • Epitope Diversity: Unlike NY-ESO-1, which has a well-defined immunodominant epitope, MAGE-A3 requires multiple epitopes (e.g., HLA-A1-restricted EVDPIGHLY) to elicit broad T-cell responses .

Ki67

  • HLA Binding Affinity: The Ki67-derived peptide (FLQALCVKV) binds HLA-A*02:01 with 6.1 nM affinity—100-fold stronger than NY-ESO-1 157–165 (666.7 nM)—yet fails to induce comparable T-cell activation in endogenous tumor contexts .

Intra-NY-ESO-1 Peptide Comparisons

NY-ESO-1 157–165 (S9C) vs. 157–167 (S11L)

Parameter S9C (157–165) S11L (157–167)
HLA-A2 Binding Affinity Suboptimal (~666 nM) High (~10 nM)
CTL Recognition High (natural epitope) Moderate (cross-reactive)
Cryptic Epitopes None L9L (159–167)*
Tumor Recognition Yes No (unless IFN-γ-treated)
Vaccine Efficacy Strong Diverts immunity

*L9L is a cryptic epitope induced by S11L vaccination but absent in naturally processed tumors .

NY-ESO-1 119–143 (DR4-Restricted)

  • Dual Epitopes : Contains two overlapping DRB1*0401-restricted "core" epitopes (119–133 and 123–137), enabling robust CD4+ T-cell responses and tumor lysis .
  • Avidity : Half-maximal CD4+ T-cell activation occurs at 1–60 nM peptide concentration, outperforming shorter NY-ESO-1 peptides (e.g., 115–132) .

Immunogenicity and Antigenicity Profiles

CD4+ vs. CD8+ T-Cell Responses

  • Cytokine Production : CD4+ T cells produce higher TNF-α and IL-2, while CD8+ T cells secrete more MIP-1β in response to NY-ESO-1 peptides .

Structural Insights

  • Peptide-MHC Stability : NY-ESO-1 157–165 forms stable complexes with HLA-A2, with crystal structures revealing critical interactions at positions P2 (Leu) and P9 (Cys) .
  • TCR Affinity : Murine TCRs targeting NY-ESO-1 exhibit higher functional avidity than human TCRs, enabling recognition of peptide concentrations as low as 1 ng/mL .

Clinical Implications and Vaccine Design

Challenges with Cryptic Epitopes

  • Vaccination with S11L induces L9L-specific T cells that fail to recognize tumors, highlighting the need to prioritize natural epitopes like S9C .

Multi-Epitope Strategies

  • Combining NY-ESO-1 peptides (e.g., 81–100, 119–143) with adjuvants (e.g., poly-ICLC) enhances CD4+ responses and tumor cytotoxicity .

Cross-Antigen Vaccines

  • Co-targeting NY-ESO-1 and LAGE-1 may broaden immunity but requires optimization to avoid epitope dilution .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing NY-ESO-1 peptides is solid-phase peptide synthesis (SPPS) . This technique is widely used due to its efficiency in producing peptides of defined sequences and lengths.

  • Process Overview : Peptides are synthesized stepwise on a solid resin support using automated peptide synthesizers. Each amino acid is sequentially coupled to the growing peptide chain anchored to the resin, followed by deprotection steps to expose reactive groups for the next coupling cycle.
  • Application in NY-ESO-1 : Studies have used SPPS to synthesize overlapping peptides spanning the NY-ESO-1 protein, such as ESO:157–167 and ESO:157–170, which have proven effective in sensitizing both CD4+ and CD8+ T cells for immunotherapy applications.

Peptide Purification and Characterization

After synthesis, NY-ESO-1 peptides undergo rigorous purification and characterization to ensure quality and biological activity.

Good Manufacturing Practice (GMP) Protocols

For clinical applications, especially immunotherapy, NY-ESO-1 peptides must be prepared under stringent GMP conditions.

  • Protocol Features :
    • Use of overlapping 15-mer peptides covering the entire NY-ESO-1 sequence to stimulate robust CD4+ and CD8+ T-cell responses with a strong T helper 1 (TH1) profile.
    • Standardized procedures approved by regulatory authorities to ensure reproducibility and safety across different HLA types.
    • Rapid and simple preparation methods designed to facilitate clinical translation and personalized immunotherapy.

Example: NY-ESO-1 (123-137) DRB1*04:01 Peptide Preparation

A specific epitope, NY-ESO-1 (123-137) DRB1*04:01, exemplifies the preparation and application of NY-ESO-1 peptides:

Parameter Details
Sequence LKEFTVSGNILTIRL
Molecular Weight 1704.02 g/mol (C78H134N20O22)
Purity > 95%
Counter-Ion Trifluoroacetic acid (TFA) salts
Delivery Format Freeze-dried in propylene 2 mL microtubes
Solubility Provided with specific guidelines
  • This peptide is synthesized by SPPS, purified by HPLC, and characterized by MS and NMR.
  • It has demonstrated immunogenicity by inducing specific T-cell responses in assays such as IFN-γ ELISPOT and chromium release.

Summary Table of Preparation Methods and Key Features

Preparation Step Description Key Techniques/Equipment Outcome/Quality Control
Peptide Synthesis Stepwise assembly on solid resin Automated peptide synthesizer Defined sequence peptides with high yield
Peptide Purification Removal of impurities High-performance liquid chromatography (HPLC) Purity > 95%
Peptide Characterization Confirmation of identity and structure Mass spectrometry, NMR Verified molecular weight and conformation
GMP Protocols Clinical-grade peptide production Standardized overlapping 15-mer peptides Regulatory approval, reproducible T-cell stimulation
Peptide Delivery Freeze-dried format for stability and handling Freeze drying, microtube packaging Stable, easy to store and transport

Research Findings on Preparation Impact

  • Peptides prepared via SPPS and purified to high purity efficiently induce NY-ESO-1-specific CD4+ and CD8+ T-cell responses, essential for effective cancer immunotherapy.
  • Overlapping peptide pools encompassing the entire NY-ESO-1 protein enable broad immune recognition across diverse HLA types, enhancing clinical applicability.
  • The preparation method directly influences peptide immunogenicity, purity, and stability, which are critical for both research and therapeutic uses.

Q & A

Q. How to design experiments to assess NY-ESO-1-specific CD8+ T cell responses in vitro?

  • Methodological Answer : Use overlapping peptide pools (e.g., PepMix™ Human NY-ESO-1) to stimulate peripheral blood mononuclear cells (PBMCs) . For antigen presentation, pulse HLA-A2+ T2 cells with 1 µM NY-ESO-1 (157-165) peptide overnight at 37°C . Assess T cell activation via IFN-γ ELISpot assays or intracellular cytokine staining (ICS) using fluorophore-conjugated anti-CD154 (CD4+) or anti-CD137 (CD8+) antibodies . Include controls with irrelevant peptides and unpulsed antigen-presenting cells (APCs) to validate specificity .

Q. What are standard protocols for NY-ESO-1 peptide pulsing in antigen-presenting cells (APCs)?

  • Methodological Answer : Incubate APCs (e.g., dendritic cells or T2 cells) with 1 µM this compound in serum-free media for 4–6 hours at 37°C, followed by washing to remove unbound peptides. For prolonged exposure, extend incubation overnight . Use overlapping 15-mer peptides with 11-amino-acid overlaps (e.g., PepMix™) to ensure broad epitope coverage . Validate pulsing efficiency using flow cytometry with HLA-A2/NY-ESO-1 tetramers .

Q. What controls are essential when assessing this compound specificity in T cell assays?

  • Methodological Answer : Include (1) negative controls : APCs pulsed with irrelevant peptides (e.g., viral epitopes) or DMSO vehicle; (2) positive controls : APCs pulsed with known immunogenic peptides (e.g., CMV pp65); (3) unpulsed APCs to rule out endogenous antigen presentation. Use ICS or ELISpot to measure cytokine secretion (IFN-γ, TNF-α) and confirm peptide specificity .

Q. How to map immunodominant regions within NY-ESO-1 for CD4+ T cell responses?

  • Methodological Answer : Stimulate PBMCs with overlapping 18-mer peptides spanning the full NY-ESO-1 protein (e.g., peptides 73–114 and 115–144 regions) . Identify reactive epitopes using IFN-γ ELISpot or proliferation assays. For fine mapping, truncate reactive peptides (e.g., 30-mer to 12-mer) and validate with predictive algorithms like NetMHCIIpan .

Advanced Research Questions

Q. How to resolve contradictions in vaccine-induced T cell responses targeting overlapping NY-ESO-1 epitopes (e.g., S9C vs. S11L)?

  • Methodological Answer : Compare T cell avidity to natural (S9C: 157–165) and cryptic (L9L: 159–167) epitopes using peptide titration assays (1 nM–1 µM). Assess tumor recognition by co-culturing T cells with NY-ESO-1+ tumor cells or transduced B lymphoblastoid cells. Rescue cryptic epitope presentation by pre-treating APCs with IFN-γ or NY-ESO-1 protein-antibody complexes .

Q. How does peptide-HLA binding affinity influence the immunogenicity of NY-ESO-1 epitopes?

  • Methodological Answer : Quantify HLA-A*02:01 binding using competitive MHC stabilization assays (e.g., T2 cell-based assays). Correlate peptide-HLA complex stability (half-life >6 hours) with T cell activation in vitro. Prioritize peptides with high binding scores (IC50 <50 nM) for clinical trials .

Q. How to optimize NY-ESO-1 cryptic epitope presentation in dendritic cells (DCs)?

  • Methodological Answer : Pulse DCs with NY-ESO-1 protein complexed with hydrophobized polysaccharides (e.g., ESO-CHP) to enhance cross-presentation . Validate epitope processing using CD4+ T cell clones specific for subdominant regions (e.g., 119–143 or 123–137). Use MHC class II tetramers to quantify epitope-specific T cells .

Q. How to evaluate the impact of epigenetic modifiers on this compound presentation in tumor cells?

  • Methodological Answer : Treat tumor cells (e.g., breast cancer or myeloma lines) with 5-Aza-2'-deoxycytidine (DAC, 10 µM for 4 days) to demethylate the CTAG1A promoter. Quantify NY-ESO-1 mRNA/protein via qRT-PCR and Western blot. Measure surface peptide-HLA complexes using soluble TCR constructs or CAR T cells .

Q. How to design TCR mimic modules targeting NY-ESO-1-HLA complexes?

  • Methodological Answer : Use ProteinMPNN to rank peptide backbones for compatibility with NY-ESO-1-HLA-A2 structures. Validate off-target scores by comparing negative log-likelihood values of candidate peptides. Test binding affinity via surface plasmon resonance (SPR) and functional recognition using TCR-transduced T cells .

Q. How to enhance the breadth of CD4+ T cell responses in NY-ESO-1-based vaccines?

  • Methodological Answer :
    Combine NY-ESO-1 protein vaccines with adjuvants (e.g., Poly-ICLC and Montanide) to promote DC maturation. Assess CD4+ T cell avidity using peptide titration (1 nM–1 µM) and epitope spreading assays. Focus on immunodominant regions (e.g., AA81–100) identified via IFN-γ ELISpot .

Key Methodological Considerations

  • Data Contradiction Analysis : When discrepancies arise (e.g., S9C vs. S11L reactivity), use TCR sequencing to confirm clonal specificity and tumor co-culture assays to validate physiological relevance .
  • Experimental Design : For clinical translation, prioritize GMP-grade peptides with validated HLA binding (e.g., DR4-restricted PGVLLKEFTVSG) and monitor T cell exhaustion markers (PD-1, LAG-3) during prolonged stimulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.